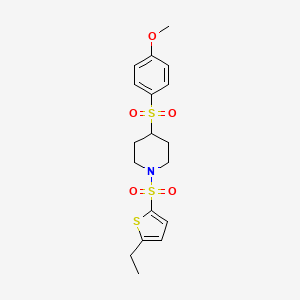
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C18H23NO5S3 and its molecular weight is 429.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two sulfonyl groups, one derived from a 5-ethylthiophene and the other from a 4-methoxyphenyl group. This unique structure enhances its interaction with biological targets, potentially leading to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O4S3 |
| Molecular Weight | 396.55 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown efficacy against resistant strains of bacteria and fungi. The sulfonamide moiety may enhance this activity by disrupting bacterial folic acid synthesis.
- Cytotoxicity : Investigations into related piperidine derivatives indicate potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction.
Case Studies
- Antifungal Activity : A study on piperidine derivatives demonstrated that compounds with similar structures inhibited Candida auris growth, suggesting that our compound may possess antifungal properties as well. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.24 to 0.97 μg/mL, indicating strong antifungal potential .
- Cytotoxic Effects : Research on piperazine-based derivatives indicated that certain structural modifications led to enhanced cytotoxicity against various cancer cell lines, with some derivatives inducing cell cycle arrest . This suggests that our compound may also exhibit similar effects due to its structural components.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Piperidine Derivative A | Piperidine ring with phenyl group | Lacks the thiophene derivative |
| Piperidine Derivative B | Piperidine ring with methyl group | Less steric hindrance compared to thiophene |
The presence of the 5-ethylthiophene group in our compound is believed to enhance its biological activity by providing specific electronic and steric properties that facilitate interactions with biological targets.
Propiedades
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S3/c1-3-15-6-9-18(25-15)27(22,23)19-12-10-17(11-13-19)26(20,21)16-7-4-14(24-2)5-8-16/h4-9,17H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGPGJGTVUVRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













